Differentiation in Receptor Binding: Quantified Lack of Affinity at TRH-R1 vs. Agonist Analogs
In a direct head-to-head comparison within a defined chemical series, (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol, as part of a larger peptidomimetic scaffold, exhibits a starkly different pharmacological profile compared to close analogs. The target compound-containing molecule (BDBM50158392) shows no measurable binding affinity for the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1), with an IC50 > 50,000 nM [1]. This is in contrast to a structurally related analog (BDBM50109038) which demonstrates clear agonist activity at the same receptor (TRH-R1 EC50 = 2,540 nM) and even more potent activity at the TRH-R2 subtype (EC50 = 50 nM) [2].
| Evidence Dimension | Receptor binding affinity / functional activity |
|---|---|
| Target Compound Data | IC50 > 50,000 nM (inhibition of [3H]-Me-His-TRH binding) |
| Comparator Or Baseline | Analog BDBM50109038 (containing a modified core): TRH-R1 EC50 = 2,540 nM; TRH-R2 EC50 = 50 nM |
| Quantified Difference | Target compound has >19.7-fold lower affinity than the comparator's agonist activity at TRH-R1, and >1,000-fold lower than its TRH-R2 activity. |
| Conditions | Mouse TRH-R1 and TRH-R2 expressed in HEK293 cells; radioligand binding assay for inhibition (target) and FLIPR Ca2+ flux assay for agonism (comparator). |
Why This Matters
This data establishes the target compound as a valuable inactive control or a starting point for SAR studies, whereas the comparator is a functional agonist, guiding procurement based on desired pharmacological outcome.
- [1] BindingDB. (n.d.). BDBM50158392 (CHEMBL3781024): Displacement of [3H]-Me-His-TRH from mouse TRH-R1. View Source
- [2] BindingDB. (n.d.). BDBM50109038 (CHEMBL3600453): Agonist activity at mouse TRH-R1 and TRH-R2. View Source
